molecular formula C26H30N2O4 B2518489 2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-52-6

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2518489
CAS No.: 631889-52-6
M. Wt: 434.536
InChI Key: YCOQGTRYVXFBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One study focused on the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic properties against various cancer cell lines. The derivatives were synthesized through reactions involving similar compounds and exhibited growth inhibitory properties with IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds were tested in vivo against colon tumors in mice, showing curative effects at low doses (Deady et al., 2003).

Synthetic Routes and Derivatives

Another research outlined the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs, highlighting a high-yield synthesis method. This method facilitated the creation of a wide range of derivatives, underscoring the compound's adaptability in synthesizing novel chemical entities (Vydzhak & Panchishyn, 2010).

Polyfunctional Fused Heterocyclic Compounds

Research into polyfunctional fused heterocyclic compounds via indene-1,3-diones showcases the compound's role in generating novel heterocyclic structures. These studies illustrate the chemical's potential in creating diverse molecular architectures, important for developing new materials and pharmaceuticals (Hassaneen et al., 2003).

Photochemical and Electron-Transfer Reactions

The compound has also been explored in the context of photochemical electron-transfer reactions, demonstrating its utility in photoinduced processes. These studies highlight its potential in photochemistry and materials science, particularly in the development of new photoluminescent materials and understanding of electron transfer mechanisms (Mattes & Farid, 1986).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Pyrrole derivatives are known to have a wide range of biological activities, including antipsychotic, anticancer, antibacterial, antifungal, and antimalarial effects .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-6-13-31-19-9-7-18(8-10-19)23-22-24(29)20-14-16(2)17(3)15-21(20)32-25(22)26(30)28(23)12-11-27(4)5/h7-10,14-15,23H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOQGTRYVXFBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.